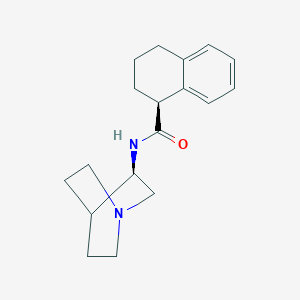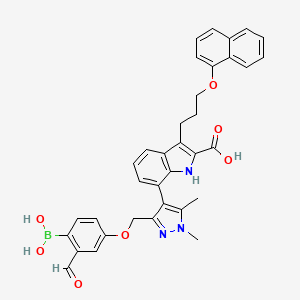![molecular formula C11H16N2O B13429114 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring and a dihydropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia. The cyclobutane ring can be introduced through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.
Applications De Recherche Scientifique
1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydropyridine derivatives: These compounds share the dihydropyridine moiety and have similar chemical properties.
Cyclobutanol derivatives: Compounds with a cyclobutane ring and hydroxyl group exhibit similar reactivity.
Uniqueness
1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is unique due to the combination of the dihydropyridine and cyclobutane rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-[(2-imino-4-methylpyridin-1-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H16N2O/c1-9-3-6-13(10(12)7-9)8-11(14)4-2-5-11/h3,6-7,12,14H,2,4-5,8H2,1H3 |
Clé InChI |
ODAQOLSFVCXTGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=N)N(C=C1)CC2(CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


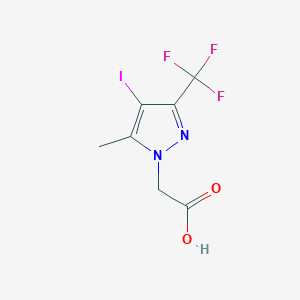
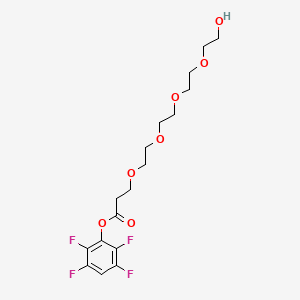
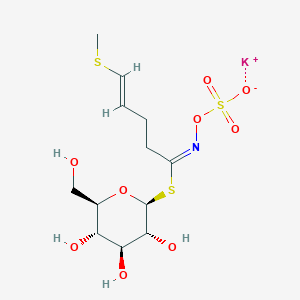
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)


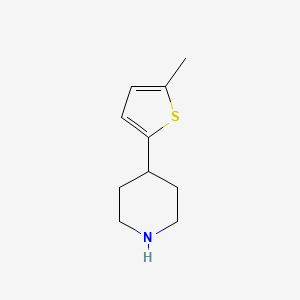
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
